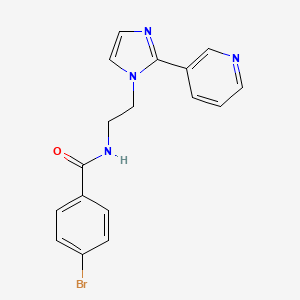
4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The benzene ring is substituted with a bromine atom at the 4th position. The amide group is further substituted with a 2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl group. This group contains a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The bromine atom could be introduced via electrophilic aromatic substitution. The amide group could be formed through a reaction with a carboxylic acid or acid chloride and an appropriate amine. The pyridine and imidazole rings could be formed through various methods, including cyclization reactions.Molecular Structure Analysis
The molecule contains several aromatic rings (benzene, pyridine, and imidazole), which contribute to its stability. The presence of nitrogen in the pyridine and imidazole rings also allows for the possibility of hydrogen bonding.Chemical Reactions Analysis
As a benzamide derivative, this compound could undergo various reactions. The bromine atom on the benzene ring makes it susceptible to nucleophilic aromatic substitution reactions. The amide group could participate in hydrolysis reactions under acidic or basic conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the various functional groups in the molecule.Applications De Recherche Scientifique
Synthesis Techniques and Reactivity
Research in the field of heterocyclic chemistry often focuses on the synthesis of imidazole and pyridine derivatives due to their significance in pharmaceuticals, materials science, and catalysis. For instance, a method for the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides demonstrates the potential for creating structurally similar compounds through oxidative coupling (Zhou et al., 2016). This technique allows for the incorporation of various functional groups under mild conditions, indicating a versatile approach to synthesizing bromo-imidazolyl derivatives.
Chemical Functionalization
Functionalization reactions of heterocyclic compounds, such as those involving imidazole and pyridine rings, are crucial for the development of new chemical entities with potential biological or catalytic activities. A study on the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid with 2,3-Diaminopyridine provides insights into the synthesis of complex heterocycles through reaction mechanisms that could be relevant to modifying compounds like 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide (Yıldırım et al., 2005).
Potential Applications in Medicinal Chemistry
The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives highlight the significance of imidazole and pyridine moieties in developing antimycobacterial agents. Such research underscores the therapeutic potential of structurally related compounds, suggesting avenues for exploring the biological activities of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide derivatives (Lv et al., 2017).
Advanced Material Applications
The synthesis and study of coordination polymers and metal-organic frameworks (MOFs) featuring imidazole-linked structures reveal the potential of such compounds in materials science. For instance, cadmium(II) MOFs based on flexible bis(imidazolyl) and zwitterionic dicarboxylate ligands demonstrate unique structural properties that could be leveraged in catalysis, gas storage, or separation technologies (Li et al., 2012).
Corrosion Inhibition
Studies on the inhibition performance of imidazo[4,5-b]pyridine derivatives against mild steel corrosion in acidic environments highlight the application of such compounds in industrial corrosion protection. This suggests potential utility in exploring derivatives of 4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide for similar applications (Saady et al., 2021).
Safety And Hazards
Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
Further studies could be conducted to determine the biological activity of this compound. This could include in vitro testing against various biological targets, as well as in vivo testing in suitable animal models. If promising activity is observed, the compound could be further optimized through medicinal chemistry techniques.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
Propriétés
IUPAC Name |
4-bromo-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c18-15-5-3-13(4-6-15)17(23)21-9-11-22-10-8-20-16(22)14-2-1-7-19-12-14/h1-8,10,12H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFBSUATVURNPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-5-(propan-2-yl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2590875.png)

![N-(4-cyanophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2590880.png)
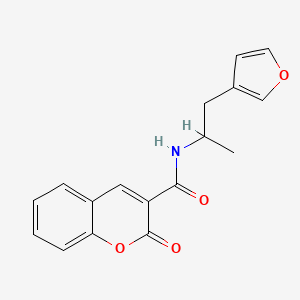

![2-methyl-N-(3-morpholinopropyl)-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2590884.png)
![3-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2590885.png)
![N-(4-methylbenzyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2590886.png)
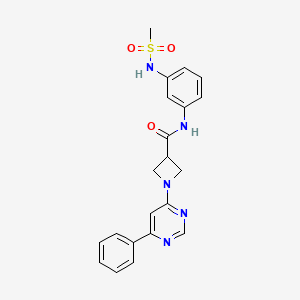
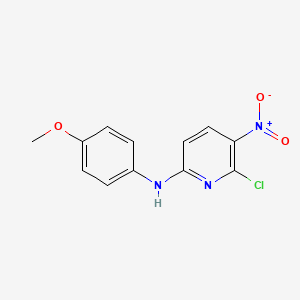
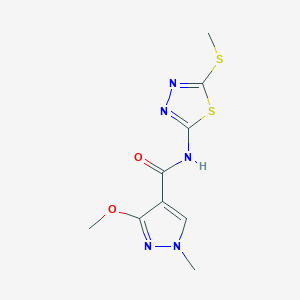
![6-(4-methoxyphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B2590892.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)ethyl nicotinate](/img/structure/B2590893.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2590894.png)